Product packaging for 3-(3,5-Dichlorophenyl)azetidine(Cat. No.:)

3-(3,5-Dichlorophenyl)azetidine

Cat. No.: B11897305
M. Wt: 202.08 g/mol
InChI Key: BDISGULLQCZDFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(3,5-Dichlorophenyl)azetidine is a high-purity synthetic azetidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a critical synthetic intermediate and privileged scaffold for developing novel therapeutic agents. Its core structure, featuring the azetidine ring, is a key pharmacophore in modern drug design due to its favorable physicochemical properties and conformational restrictions. Recent scientific investigations into structurally related 4-substituted phenyl azetidin-2-one derivatives have demonstrated substantial research potential in oncology, particularly against breast cancer cell lines. In vitro cytotoxicity screening (MTT assay) on MCF-7 breast cancer cells has shown that certain halogen-substituted azetidinone analogues exhibit high efficacy, with percentage inhibition values ranging from 89% to 94% at various concentrations, comparable to standard chemotherapeutic agents like doxorubicin . The 3,5-dichloro substitution pattern on the phenyl ring is of particular research interest, as structure-activity relationship (SAR) studies indicate that para-substituted halogen derivatives possess remarkable bioactivity profiles . Beyond oncology, this chemical scaffold shows promising antimicrobial properties. Research on similar compounds revealed significant activity against various microbial strains, with some derivatives displaying Minimum Inhibitory Concentration (MIC) values between 3.34 µM and 3.71 µM, often outperforming reference drugs like amoxicillin and fluconazole . The compound's mechanism of action in research settings is multifaceted and appears to involve interaction with multiple cellular targets, potentially including the induction of oxidative stress and modulation of immune cell function, although further mechanism-based studies are required to fully elucidate its precise molecular interactions . This compound represents a valuable chemical tool for researchers exploring new treatments for cancer, infectious diseases, and inflammatory conditions, and serves as a key precursor for synthesizing more complex bioactive molecules. This product is intended for research purposes only in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9Cl2N B11897305 3-(3,5-Dichlorophenyl)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)azetidine

InChI

InChI=1S/C9H9Cl2N/c10-8-1-6(2-9(11)3-8)7-4-12-5-7/h1-3,7,12H,4-5H2

InChI Key

BDISGULLQCZDFL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 3 3,5 Dichlorophenyl Azetidine and Its Analogs

Established Approaches for Azetidine (B1206935) Ring Construction

Traditional methods for constructing the azetidine core have laid the groundwork for more complex syntheses. These foundational strategies, including intramolecular cyclizations, cycloadditions, and reductions, remain highly relevant in contemporary organic synthesis.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a cornerstone of heterocyclic synthesis, providing a direct route to the azetidine ring by forming a key carbon-nitrogen bond. This strategy typically involves a linear precursor containing a nucleophilic nitrogen atom and a carbon atom with a leaving group at the γ-position.

Detailed research findings indicate several effective variations of this approach:

Cyclization of γ-Amino Alcohols: γ-amino alcohols can undergo intramolecular cyclization to form azetidines. rsc.org This transformation is often facilitated by converting the hydroxyl group into a better leaving group, for instance, through tosylation, which is then displaced by the amine. Microwave-promoted conditions have been shown to effectively drive this reaction. rsc.org

Displacement from Haloamines: The reaction of γ-haloamines, such as 3-bromopropylamine, is a classic method for azetidine synthesis. orgsyn.org More substituted analogs, like β-chloro-γ-mesyloxypropylamines, can be cyclized stereoselectively by heating in a suitable solvent, followed by base-induced ring closure to yield tetrasubstituted 3-chloroazetidines. rsc.org

Epoxide Ring-Opening: A regioselective approach involves the intramolecular aminolysis of 3,4-epoxy amines. Lanthanide catalysts, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have been shown to effectively promote the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, affording functionalized azetidines in high yields. frontiersin.org This method is notable for its tolerance of various functional groups. frontiersin.org

Iodine-Mediated Cyclization: An iodine-mediated intramolecular cyclization of γ-prenylated amines has been developed as a convenient and highly diastereoselective route to 3,3-dimethylazetidines. rsc.org

Table 1: Examples of Intramolecular Cyclization Strategies for Azetidine Synthesis

Precursor Type Key Reagents/Conditions Resulting Azetidine Type Reference
γ-Amino Alcohols Tosyl chloride, Base, Microwave Substituted Azetidines rsc.org
β-Chloro-γ-mesyloxypropylamines Heat (DMSO), Base 1,2,3,4-Tetrasubstituted 3-Chloroazetidines rsc.org
cis-3,4-Epoxy Amines La(OTf)₃, Reflux in DCE Functionalized 3-Hydroxyazetidines frontiersin.org
γ-Prenylated Amines Iodine 3,3-Dimethylazetidines rsc.org

[2+2] Cycloaddition Reactions in Azetidine Synthesis

[2+2] cycloaddition reactions, particularly the aza Paternò-Büchi reaction involving an imine and an alkene, offer a powerful and atom-economical method for constructing the azetidine ring in a single step. chemrxiv.org These reactions can be initiated thermally or photochemically. While direct thermal cycloadditions often require activated substrates, photochemical methods have broadened the scope considerably. chemrxiv.orgacs.org Visible-light-mediated intermolecular [2+2] photocycloadditions have emerged as a particularly mild and effective strategy. acs.orgchemrxiv.org

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of azetidin-2-ones, commonly known as β-lactams, is one of the most widely used and reliable methods for synthesizing azetidines. acs.orgrsc.org The ready availability of β-lactams, stemming from their importance in antibiotic chemistry, makes them attractive starting materials. The reduction process is generally efficient and retains the stereochemistry of the substituents on the ring. acs.org

Several reducing agents are effective for this transformation:

Diborane (B8814927) and Alanes: Reagents such as diborane in tetrahydrofuran, lithium aluminium hydride (LiAlH₄), and especially alanes, are highly efficient for the reduction of N-substituted β-lactams. acs.org Chloroalanes, like monochloroalane (AlH₂Cl) and dichloroalane (AlHCl₂), provide a straightforward and efficient route to enantiopure azetidines. nih.gov

Diisobutylaluminium Hydride (DIBAL-H): This reagent is also a potent and selective choice for the chemoselective reduction of β-lactams. rsc.org

A critical consideration in these reductions is the potential for ring-opening, especially when the azetidine ring is substituted with electron-rich groups, such as a phenyl group at C4, or when strong Lewis acids are present. rsc.orgacs.org

Table 2: Common Reducing Agents for the Conversion of β-Lactams to Azetidines

Reducing Agent Typical Substrate Key Features Reference
Diborane (B₂H₆) N-Substituted Azetidin-2-ones Good yields, rapid reaction. acs.org
Lithium Aluminium Hydride (LiAlH₄) N-Substituted Azetidin-2-ones Can cause ring cleavage to γ-amino alcohols. acs.orgbhu.ac.in acs.org
Chloroalanes (AlH₂Cl, AlHCl₂) Enantiopure 4-Aryl-β-lactams Highly efficient, provides enantiopure azetidines. rsc.orgnih.gov
Diisobutylaluminium Hydride (DIBAL-H) Azetidin-2-ones Convenient and chemoselective. rsc.org

Advanced Synthetic Transformations Leading to Azetidine Structures

Modern synthetic chemistry has introduced sophisticated, catalyst-driven methods that allow for the construction and functionalization of azetidines with high precision and efficiency. These advanced transformations include metal-catalyzed cross-couplings and innovative photo-induced reactions.

Metal-Catalyzed Functionalization and Cross-Coupling Methods

Metal catalysis has revolutionized the synthesis of complex molecules, and azetidines are no exception. Palladium, copper, and rhodium catalysts are at the forefront of these developments, enabling both the formation of the azetidine ring via C-H activation and its subsequent functionalization via cross-coupling.

Palladium-Catalyzed C-H Amination: Efficient methods have been developed for the synthesis of azetidines through the palladium-catalyzed intramolecular amination of C(sp³)–H bonds at the γ-position of a picolinamide (B142947) (PA) protected amine. acs.org This approach highlights the use of typically unreactive C-H bonds as functional handles in organic synthesis. acs.org

Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura cross-coupling reaction has been employed for the diversification of azetidine scaffolds. nih.gov For instance, a brominated pyrazole-azetidine hybrid can be coupled with various boronic acids to introduce a wide range of substituents. nih.gov

Hiyama Cross-Coupling: For the direct synthesis of 3-arylazetidines, the Hiyama cross-coupling of 3-iodoazetidine (B8093280) with arylsilanes under palladium catalysis offers a mild and effective route. organic-chemistry.orgacs.org This method is directly applicable to the synthesis of analogs of 3-(3,5-Dichlorophenyl)azetidine.

Table 3: Selected Metal-Catalyzed Methods for Azetidine Synthesis and Functionalization

Catalytic Method Catalyst/Reagents Transformation Resulting Product Reference
Intramolecular C-H Amination Pd(OAc)₂, Picolinamide (PA) directing group Cyclization of γ-C(sp³)–H bond PA-Azetidines acs.org
Suzuki-Miyaura Coupling Pd Catalyst C-C bond formation on a pre-formed azetidine Diversified Azetidine Derivatives nih.gov
Hiyama Coupling Pd Catalyst Coupling of 3-iodoazetidine and arylsilane 3-Arylazetidines organic-chemistry.orgacs.org

Photo-Induced Catalysis in Azetidine Formation

The emergence of visible-light photocatalysis has provided new, mild, and highly selective pathways for azetidine synthesis. These methods leverage the energy of light to generate reactive intermediates that would be difficult to access through traditional thermal reactions.

Dehydrogenative [2+2] Cycloadditions: Photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have been developed for the high-yielding, stereoselective synthesis of functionalized azetidines. acs.org These reactions often use iridium-based photosensitizers to induce an oxidative formal Aza Paternò-Büchi reaction under aerobic conditions. acs.org

Radical Strain-Release Photocatalysis: A mild, visible-light-driven method allows for the synthesis of densely functionalized azetidines by reacting azabicyclo[1.1.0]butanes (ABBs) with radical intermediates generated via photocatalysis. chemrxiv.orgchemrxiv.org This strategy relies on a radical strain-release (RSR) process to access complex azetidine targets. chemrxiv.orgchemrxiv.org

Copper-Catalyzed Radical Cyclization: A general synthesis of azetidines has been reported via a copper-catalyzed, photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides. nih.gov This photoredox approach uses a heteroleptic copper complex to generate the necessary radical species under visible light irradiation, leading to highly functionalized azetidines with excellent regioselectivity. nih.gov

Gold-Catalyzed Energy Transfer: Gold complexes can also serve as potent photocatalysts in energy transfer processes to enable the synthesis of azetidines from 2-isoxazoline-3-carboxylates and alkenes. acs.org This method adds to the growing toolkit of photocatalytic strategies for constructing four-membered rings. acs.org

Strain-Release Strategies for Azetidine Derivatization

The considerable ring strain of azetidines, estimated at approximately 25.4 kcal/mol, is a key driver of their reactivity and a feature that can be strategically exploited for their derivatization. rsc.org This inherent strain, which lies between that of the more reactive aziridines and the less strained pyrrolidines, allows for unique chemical transformations that are not as readily achievable with other saturated heterocycles. rsc.org

One prominent strain-release strategy involves the use of highly strained precursors like azabicyclo[1.1.0]butanes (ABBs). The high ring strain associated with ABBs facilitates their reaction with various reagents, leading to the formation of functionalized azetidines. rsc.orgchemrxiv.orgorganic-chemistry.org For instance, the addition of nucleophilic organometallic species, such as Grignard reagents, to in-situ generated azabicyclobutanes enables the selective formation of 3-arylated azetidine intermediates through a strain-release mechanism. rsc.orgchemrxiv.org This approach can be extended to one-pot strategies for the subsequent N-arylation of the resulting azetidines using methods like SNAr reactions or Buchwald-Hartwig couplings. rsc.orgchemrxiv.org

Photocatalysis has also emerged as a powerful tool for initiating strain-release functionalization of azetidines. unipd.itchemrxiv.org Visible-light-driven methods can be employed to generate radical intermediates that are intercepted by azabicyclo[1.1.0]butanes. unipd.itchemrxiv.org This radical strain-release process allows for the difunctionalization of the azetidine core in a single step, providing access to densely functionalized derivatives. unipd.itchemrxiv.org The mechanism often involves an organic photosensitizer that controls the energy-transfer process with various precursors, such as sulfonyl imines. unipd.itchemrxiv.org

Another innovative approach combines photochemical cyclization with a subsequent strain-release ring-opening event. beilstein-journals.org In this "build and release" strategy, a precursor molecule is first photochemically cyclized to form a strained azetidine intermediate. beilstein-journals.org The pre-installed strain energy in this four-membered ring then facilitates a subsequent functionalization step, such as a ring-opening reaction, upon the addition of other reagents. beilstein-journals.org

These strain-release methodologies provide a versatile platform for the synthesis of a wide array of substituted azetidines, enabling the creation of complex molecular architectures that would be challenging to access through traditional synthetic routes. nih.gov

Targeted Synthesis of Dichlorophenyl-Substituted Azetidines and Related Intermediates

The synthesis of azetidines bearing a dichlorophenyl substituent, particularly the 3-(3,5-dichlorophenyl) moiety, requires specific strategies for introducing this functional group onto the azetidine scaffold.

Strategies for Introducing Dichlorophenyl Moieties into Azetidine Scaffolds

Several synthetic methods can be employed to introduce a dichlorophenyl group at the 3-position of an azetidine ring.

One of the most direct methods involves the cross-coupling reaction of a suitable azetidine precursor with a dichlorophenyl-containing reagent. For example, Hiyama cross-coupling reactions of 3-iodoazetidine with (3,5-dichlorophenyl)silanes can provide this compound in good yields under mild conditions. organic-chemistry.org Similarly, Suzuki-Miyaura-type cross-couplings between a 3-haloazetidine and a (3,5-dichlorophenyl)boronic acid or its ester can be utilized. organic-chemistry.org These reactions are often catalyzed by transition metals like palladium or copper.

Another strategy involves the ring-opening of activated aziridines . A transition metal-free, Friedel–Crafts-type alkylation of electron-rich arenes, such as 1,3-dichlorobenzene, can be achieved through the SN2-type nucleophilic ring opening of activated aziridines. acs.org This method can lead to the formation of 2,2-diaryl- or 2-aryl-2-heteroarylethylamines, which can be precursors to 3-arylazetidines.

The alkylation of primary amines with appropriately substituted 1,3-propanediol (B51772) derivatives is another viable route. A straightforward synthesis of 1,3-disubstituted azetidines can be accomplished by reacting a primary amine with in-situ generated bis-triflates of 2-(3,5-dichlorophenyl)-1,3-propanediol. organic-chemistry.org

Furthermore, photochemical methods can be adapted for this purpose. The Norrish–Yang cyclization of α-aminoacetophenones can generate 3-phenylazetidinols as intermediates. beilstein-journals.org By using an α-aminoacetophenone derived from a 3,5-dichlorinated precursor, it is possible to form a 3-(3,5-dichlorophenyl)azetidinol intermediate, which can be further functionalized. beilstein-journals.org

A summary of strategies for introducing dichlorophenyl moieties is presented in the table below:

StrategyDescriptionKey Reagents
Hiyama Coupling Cross-coupling of 3-iodoazetidine with an organosilane.3-Iodoazetidine, (3,5-dichlorophenyl)silane, Palladium catalyst
Suzuki-Miyaura Coupling Cross-coupling of a 3-haloazetidine with a boronic acid derivative.3-Haloazetidine, (3,5-dichlorophenyl)boronic acid, Palladium catalyst
Friedel-Crafts Alkylation Ring-opening of an activated aziridine (B145994) with a dichlorinated arene.Activated aziridine, 1,3-Dichlorobenzene, Lewis acid or catalyst
Alkylation of Amines Reaction of a primary amine with a derivatized 1,3-propanediol.Primary amine, 2-(3,5-dichlorophenyl)-1,3-propanediol bis-triflate
Photochemical Cyclization Norrish-Yang cyclization of a substituted α-aminoacetophenone.α-(Alkylamino)-3',5'-dichloroacetophenone, UV light

Stereoselective Synthesis of Substituted Azetidines

Controlling the stereochemistry of substituents on the azetidine ring is crucial for developing compounds with specific biological activities. Several stereoselective synthetic methods have been developed to achieve this.

One effective approach is through the gold-catalyzed intermolecular oxidation of alkynes . This method allows for a flexible and stereoselective synthesis of chiral azetidin-3-ones from chiral N-propargylsulfonamides. nih.gov The chirality is often introduced using chiral sulfinamide chemistry, leading to products with high enantiomeric excess. nih.gov These azetidin-3-ones are versatile intermediates for the synthesis of other functionalized azetidines. nih.gov

Strain-release arylations of in-situ generated azabicyclobutanes with nucleophilic organometallic species can also be performed stereoselectively. rsc.orgchemrxiv.org The inherent geometry of the azabicyclobutane precursor can influence the stereochemical outcome of the arylation reaction.

The [2+2] cycloaddition of imines to alkenes is another powerful tool for the stereoselective synthesis of azetidines. acs.org For instance, the reaction of imines with methylenecyclopropane (B1220202) derivatives, catalyzed by transition metals, can produce 2-alkoxyazetidines with controlled stereochemistry. organic-chemistry.org The stereoselectivity can often be influenced by the choice of catalyst and the nature of the substituents on both the imine and the alkene.

Furthermore, the dynamic kinetic resolution of certain azetidine precursors can be exploited. For example, N-alkyl-2-oxazolinylaziridines can exist as a mixture of two equilibrating invertomers due to nitrogen inversion. frontiersin.org By controlling the reaction conditions, it is possible to selectively react one invertomer, leading to a stereoselective synthesis of the desired product. frontiersin.org

The table below summarizes some stereoselective synthetic methods for substituted azetidines:

MethodDescriptionKey Features
Gold-Catalyzed Oxidative Cyclization Cyclization of chiral N-propargylsulfonamides to form chiral azetidin-3-ones.High enantiomeric excess, use of chiral sulfinamide chemistry. nih.gov
Strain-Release Arylation Stereoselective addition of organometallic reagents to azabicyclobutanes.Control of stereochemistry based on precursor geometry. rsc.orgchemrxiv.org
[2+2] Cycloaddition Metal-catalyzed reaction of imines and alkenes.Predictable diastereoselectivity based on reactants and catalyst. organic-chemistry.orgacs.org
Dynamic Kinetic Resolution Selective reaction of one of two equilibrating invertomers of an azetidine precursor.Control of stereoselectivity through reaction conditions. frontiersin.org

Chemical Reactivity and Functionalization of 3 3,5 Dichlorophenyl Azetidine Derivatives

Ring-Opening and Ring-Expansion Reactions of Azetidines

The inherent ring strain of the azetidine (B1206935) core, estimated to be around 25.2 kcal/mol, is a primary driver of its reactivity, making it susceptible to ring-opening and ring-expansion reactions. researchgate.net These transformations are often facilitated by the release of this strain energy. beilstein-journals.orgrsc.org

Ring-Opening Reactions:

Nucleophilic attack is a common method for opening the azetidine ring. magtech.com.cn The regioselectivity of this attack is influenced by both electronic and steric factors. In the case of unsymmetrically substituted azetidines, nucleophiles tend to attack the carbon atom that can best stabilize a positive charge in the transition state. magtech.com.cn For instance, the presence of an aryl group, such as the 3,5-dichlorophenyl group, can direct nucleophilic attack to the benzylic position. The reaction often requires activation of the azetidine, for example, by forming a quaternary ammonium (B1175870) salt, which makes the C-N bond more susceptible to cleavage. magtech.com.cnresearchgate.net Various nucleophiles, including halides, oxygen-containing species, and carbon nucleophiles, can be employed for these transformations. magtech.com.cn

Acid-mediated intramolecular ring-opening has also been observed in certain N-substituted azetidines, particularly where a pendant amide group can act as an internal nucleophile. nih.gov The rate of this decomposition is pH-dependent, with faster degradation occurring at lower pH due to the protonation of the azetidine nitrogen, which facilitates the ring-opening process. nih.gov

Ring-Expansion Reactions:

Azetidines can also undergo ring-expansion reactions to form larger heterocyclic systems, such as pyrrolidines. nih.govscispace.com One notable example involves the reaction of aziridines with a bromomethyl group, which can rearrange to form azetidines via a bicyclic aziridinium (B1262131) ion intermediate. researchgate.net This type of rearrangement highlights the thermodynamic drive to form the less-strained five-membered ring from the highly strained three- and four-membered precursors. researchgate.net

Functional Group Transformations on the Azetidine Nitrogen

The nitrogen atom of the azetidine ring is a key site for functionalization, allowing for the introduction of a wide array of substituents that can modulate the molecule's properties.

N-Arylation and N-Alkylation:

The secondary amine of 3-(3,5-dichlorophenyl)azetidine can readily undergo N-arylation and N-alkylation reactions. Buchwald-Hartwig couplings are effective for N-arylation, while standard nucleophilic substitution reactions with alkyl halides can be used for N-alkylation. researchgate.net These modifications are crucial for synthesizing libraries of compounds with diverse biological activities.

N-Acylation and Sulfonylation:

The azetidine nitrogen can be acylated with acyl chlorides or sulfonylated with sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are typically straightforward and proceed under standard conditions. The resulting derivatives are often more stable and can exhibit different pharmacological profiles compared to the parent amine.

Electrophilic and Nucleophilic Reactions of the Azetidine Ring System

Both electrophilic and nucleophilic reactions can occur on the azetidine ring itself, although the reactivity is influenced by the substituents present.

Electrophilic Reactions:

While the azetidine ring is generally electron-rich due to the nitrogen lone pair, the presence of the strongly electron-withdrawing 3,5-dichlorophenyl group at the 3-position deactivates the ring towards electrophilic attack.

Nucleophilic Reactions:

Nucleophilic substitution reactions on the azetidine ring are more common, particularly at the carbon atoms adjacent to the nitrogen. The strain of the four-membered ring makes it a better leaving group in some instances. magtech.com.cn For example, 3-haloazetidines can undergo substitution reactions with various nucleophiles. researchgate.net The regioselectivity of these reactions is a critical consideration. magtech.com.cn

Reactivity of the Dichlorophenyl Substituent and its Influence on the Azetidine Core

The 3,5-dichlorophenyl group significantly influences the reactivity of the entire molecule.

Electronic Effects:

The two chlorine atoms on the phenyl ring are strongly electron-withdrawing due to their inductive effects. This has several consequences:

Deactivation of the Phenyl Ring: The phenyl ring is deactivated towards electrophilic aromatic substitution.

Activation towards Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the phenyl ring makes it more susceptible to nucleophilic aromatic substitution (SNA r), where a nucleophile replaces one of the chlorine atoms. nih.govlibretexts.org However, this typically requires harsh conditions or the presence of additional activating groups.

Influence on Azetidine Ring Reactivity: The electron-withdrawing nature of the dichlorophenyl group can influence the acidity of the N-H proton and the basicity of the nitrogen atom, which in turn affects the rates of N-functionalization and ring-opening reactions. nih.gov

Steric Effects:

The bulky dichlorophenyl group can sterically hinder the approach of reagents to certain positions on the azetidine ring, thereby influencing the regioselectivity of reactions.

Computational and Theoretical Investigations of 3 3,5 Dichlorophenyl Azetidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. Methods such as Density Functional Theory (DFT) are frequently employed to calculate various molecular descriptors. For 3-(3,5-Dichlorophenyl)azetidine, these calculations would reveal the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

Key electronic properties that can be calculated include the ionization potential, electron affinity, and global reactivity descriptors such as chemical hardness, softness, and the electrophilicity index. These parameters provide a quantitative measure of the molecule's stability and reactivity. For instance, a large HOMO-LUMO gap would suggest high kinetic stability.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

PropertyValueDescription
HOMO Energy-6.5 eVEnergy of the Highest Occupied Molecular Orbital, related to the ability to donate an electron.
LUMO Energy-1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept an electron.
HOMO-LUMO Gap5.3 eVAn indicator of chemical reactivity and kinetic stability.
Ionization Potential6.5 eVThe minimum energy required to remove an electron from the molecule.
Electron Affinity1.2 eVThe energy released when an electron is added to the molecule.
Electronegativity (χ)3.85A measure of the ability of the molecule to attract electrons.
Chemical Hardness (η)2.65A measure of resistance to change in electron distribution.
Electrophilicity Index (ω)2.79A global index of electrophilic power.

Note: The values in this table are hypothetical and are intended to be representative of what would be expected for a molecule with this structure based on computational studies of similar compounds.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Intermediates

DFT is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and intermediates along a reaction pathway. For this compound, DFT studies could be employed to explore various potential reactions, such as N-alkylation, N-acylation, or ring-opening reactions, which are characteristic of azetidines.

The strain of the four-membered azetidine (B1206935) ring (approximately 25.4 kcal/mol) is a key factor governing its reactivity. nih.gov DFT calculations can quantify the activation energies for different reaction pathways, providing insight into the feasibility and selectivity of a given transformation. For example, the mechanism of nucleophilic substitution at the nitrogen atom can be modeled to understand the influence of the 3-(3,5-dichlorophenyl) substituent on the reaction rate and stereochemistry.

Furthermore, DFT can be used to study the intermediates formed during these reactions. The geometry and stability of these transient species can be calculated, offering a more complete picture of the reaction mechanism. For instance, in a ring-opening reaction, the structure and energetics of the resulting carbocation or carbanion intermediate could be determined, shedding light on the subsequent steps of the reaction.

Molecular Modeling and Conformational Analysis of Azetidine Scaffolds

For this compound, the bulky dichlorophenyl group will significantly influence the conformational landscape. The substituent can adopt either an axial or an equatorial position relative to the azetidine ring. Computational methods can be used to calculate the energy difference between these conformers. It is generally observed in substituted azetidines that there is a preference for the substituent to occupy the equatorial position to minimize steric hindrance. researchgate.net

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule, showing how it flexes and changes shape over time in different environments, such as in a solvent or when interacting with a biological target. mdpi.com

Table 2: Conformational Parameters of the Azetidine Ring in this compound (Hypothetical Data)

ParameterAxial ConformerEquatorial Conformer
Relative Energy (kcal/mol)+1.50.0
Ring Puckering Angle (°)2528
Dihedral Angle (C2-N1-C4-C3) (°)-2022
Population at 298 K (%)~10~90

Note: The values in this table are hypothetical and based on general principles of conformational analysis of substituted azetidines.

Prediction of Molecular Interactions and Binding Affinities in Pre-clinical Models

A primary goal of computational chemistry in drug discovery is to predict how a molecule will interact with a biological target, such as a protein or enzyme, and to estimate its binding affinity. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) are widely used for this purpose.

Molecular docking simulations would place the this compound molecule into the binding site of a target protein and predict its preferred binding orientation. The 3,5-dichlorophenyl group could participate in hydrophobic interactions and potentially halogen bonding with the protein. The azetidine nitrogen could act as a hydrogen bond acceptor. These predicted interactions can guide the design of more potent analogs.

QSAR studies involve building mathematical models that correlate the structural features of a series of compounds with their biological activity. While a QSAR model cannot be built for a single compound, the known properties of the 3,5-dichlorophenyl group from existing QSAR studies on other classes of molecules can provide an indication of its likely contribution to biological activity. For example, the dichlorophenyl moiety is often associated with increased potency in various enzyme inhibitors and receptor ligands due to its ability to occupy hydrophobic pockets in protein binding sites.

Table 3: Predicted Interactions and Affinities for a Hypothetical Kinase Target

Interaction TypeKey Residues InvolvedPredicted Binding Affinity (Ki)
HydrophobicLeu, Val, Ile\multirow{3}{*}{50 nM}
Halogen BondingBackbone Carbonyl Oxygen
Hydrogen BondingAsp, Glu (via azetidine N)

Note: The data in this table is purely illustrative and represents a hypothetical prediction for the binding of this compound to a generic kinase active site.

Structure Activity Relationship Sar Studies of 3 3,5 Dichlorophenyl Azetidine Analogs in Pre Clinical Research

Influence of Substituent Modifications on Molecular Target Interactions (e.g., enzyme inhibition, receptor affinity in in vitro models)

The modification of substituents on the azetidine (B1206935) ring and associated scaffolds has a profound impact on molecular target interactions. Studies on a series of piperidone-based compounds incorporating a dichlorophenyl-azetidinyl moiety revealed key SAR insights for neurokinin-2 (NK2) receptor antagonism. The initial lead compound, featuring a 4,4-disubstituted piperidine, was optimized by replacing this group with 3-substituted azetidines. researchgate.net This change led to the identification of a potent NK2 antagonist with a pA₂ of 9.3 in the rabbit pulmonary artery (RPA) assay. researchgate.net

Further optimization focused on the 3-substituent of the azetidine ring. This was a strategy to enhance potency and moderate the distribution coefficient (log D). researchgate.net The introduction of a sulfamide (B24259) analogue at this position resulted in a compound with both high potency in functional assays (pA₂ = 8.9 and pKb = 8.9) and excellent selectivity over related human neurokinin receptors, NK1 and NK3. researchgate.net

In a different context, azetidine derivatives have been investigated as GABA uptake inhibitors, targeting the GAT-1 and GAT-3 transporters. nih.gov SAR studies showed that azetidin-2-ylacetic acid derivatives equipped with a lipophilic 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety were the most potent inhibitors at GAT-1, with IC₅₀ values of 2.83 µM and 2.01 µM, respectively. nih.gov Conversely, the most effective GAT-3 inhibitor was a β-alanine analog, 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid, which displayed an IC₅₀ value of 15.3 µM. nih.gov These findings highlight that the position of the carboxylic acid function (position 2 vs. 3) and the nature of the N-substituent are critical determinants of potency and selectivity for GABA transporters.

Table 1: Influence of Substituent Modification on Molecular Target Affinity

Parent Scaffold Modification Target Activity Metric Value
1-benzyl-5-(3,4-dichlorophenyl)-5-{2-[1-azetidinyl]ethyl}-2-piperidone Addition of 4-morpholinyl at azetidine-3-position NK2 Receptor pA₂ 9.3 researchgate.net
1-cyclopropylmethyl-5-(3,4-dichlorophenyl)-5-{2-[1-azetidinyl]ethyl}-2-piperidone Addition of sulfamide at azetidine-3-position NK2 Receptor pA₂ 8.9 researchgate.net
Azetidin-2-ylacetic acid N-substitution with 4,4-diphenylbutenyl moiety GAT-1 IC₅₀ 2.83 µM nih.gov
Azetidin-2-ylacetic acid N-substitution with 4,4-bis(3-methyl-2-thienyl)butenyl moiety GAT-1 IC₅₀ 2.01 µM nih.gov
Azetidine-3-carboxylic acid N-substitution with {2-[tris(4-methoxyphenyl)methoxy]ethyl} moiety GAT-3 IC₅₀ 15.3 µM nih.gov

Rational Design of Azetidine Derivatives for Specific Biological Activity Profiles (e.g., antimicrobial mechanisms at a molecular level, antioxidant potentials in in vitro assays)

The rational design of azetidine derivatives has led to compounds with promising antimicrobial and antioxidant activities in vitro.

For antimicrobial applications, novel spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives were synthesized through a ketene-imine cycloaddition reaction. researchgate.net These compounds were screened against various bacterial and fungal strains. The results indicated that compounds with specific substitutions on the phenyl ring exhibited potent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against strains like Staphylococcus aureus and Escherichia coli. researchgate.net For instance, compounds featuring a 2-chloro-4-fluoro or a 2,4-dichloro substitution on the phenyl ring attached to the azetidine nitrogen showed significant activity. researchgate.net The molecular mechanism of β-lactam derivatives, which include azetidin-2-ones, often involves the irreversible inhibition of enzymes crucial for the synthesis of the peptidoglycan layer in bacterial cell walls. jmchemsci.com

In the pursuit of anticancer agents, a series of thiourea (B124793) compounds bearing a 3-(4-methoxyphenyl)azetidine (B1594139) moiety were designed as potential VEGFR-2 inhibitors. researchgate.netnih.gov This design was based on the pharmacophoric features of known inhibitors. researchgate.netnih.gov The resulting hybrids showed good to moderate cytotoxic activity against a panel of human cancer cell lines. researchgate.netnih.gov Notably, one of the most potent compounds, featuring a 2-methoxypyridin-4-yl group, exhibited EC₅₀ values of 0.03 µM against skin (A431) and kidney (786-O) cancer cell lines. researchgate.netnih.gov

The antioxidant potential of azetidine derivatives has also been explored. Azetidin-2-one derivatives, synthesized from Schiff bases, demonstrated promising antioxidant capabilities in DPPH radical scavenging assays. jmchemsci.comresearchgate.net This activity is significant as antioxidants are known to counteract free radicals, which are implicated in various diseases. researchgate.net

Table 2: Antimicrobial Activity of Spiro-azetidine Derivatives

Compound ID Substitution S. aureus (MIC µg/mL) E. coli (MIC µg/mL) A. niger (MIC µg/mL)
7c 2,4-Dichloro 6.25 6.25 12.5 researchgate.net
7h 4-Dimethylaminobenzaldehyde 25 12.5 6.25 researchgate.net
7a 2-Chloro-4-fluoro 6.25 12.5 25 researchgate.net

Table 3: In Vitro Anticancer Activity of Azetidine-Thiourea Hybrids

Compound Substitution on Phenyl Ring Cell Line EC₅₀ (µM)
1B pyridin-4-yl A431 (Skin) 0.77 researchgate.netnih.gov
1B pyridin-4-yl 786-O (Kidney) 0.73 researchgate.netnih.gov
3B 2-methoxypyridin-4-yl PC3 (Prostate) 0.25 researchgate.netnih.gov
3B 2-methoxypyridin-4-yl A431 (Skin) 0.03 researchgate.netnih.gov
3B 2-methoxypyridin-4-yl 786-O (Kidney) 0.03 researchgate.netnih.gov

Metabolic Stability Studies of Azetidine Derivatives (in vitro models)

Metabolic stability is a critical parameter in drug discovery, influencing a compound's half-life and bioavailability. In vitro models, particularly human liver microsomes (HLM), are frequently used to assess this.

For the dichlorophenyl-azetidinyl-piperidone series of NK2 antagonists, metabolic stability was a key focus of optimization. researchgate.net An early lead compound was found to be metabolically vulnerable. researchgate.net Route identification studies revealed that oxidation of the N-benzyl group was a major metabolic pathway. researchgate.net To attenuate this P-450 mediated metabolism, SAR efforts targeted a reduction in lipophilicity by exploring different N-lactam substituents. researchgate.net Replacing the N-benzyl group with a cyclopropylmethyl group significantly decreased lipophilicity (log D from 3.2 to 2.3) and dramatically improved metabolic stability in HLM, increasing the half-life (T₁/₂) from 70 minutes to 120 minutes. researchgate.net

Further modifications to the azetidine 3-substituent in this N-cyclopropylmethyl series led to a sulfamide analogue with even greater stability, showing a T₁/₂ of over 120 minutes in HLM. researchgate.net A subsequent study aimed to improve oral absorption by replacing the polar sulfamide moiety, which led to a new analog that maintained excellent metabolic stability alongside improved pharmacokinetic properties. nih.gov This demonstrates a rational approach to modulating metabolic pathways by blocking metabolic sites and reducing lipophilicity to enhance compound stability. researchgate.net

Studies on the closely related compound 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) also highlight the role of metabolism. Its cytotoxicity in HepG2 cells was found to be partially dependent on biotransformation by the cytochrome P450 isozyme CYP3A4. nih.gov

Table 4: Metabolic Stability of Azetidine Derivatives in Human Liver Microsomes (HLM)

Compound Series Key Feature log D Metabolic Half-life (T₁/₂ in HLM)
N-benzyl lactam N-benzyl group 3.2 70 min researchgate.net
N-cyclopropylmethyl lactam N-cyclopropylmethyl group 2.3 120 min researchgate.net
N-cyclopropylmethyl lactam Sulfamide at azetidine-3-position --- > 120 min researchgate.net

Future Research Directions and Challenges in the Chemistry of 3 3,5 Dichlorophenyl Azetidine

Development of Novel and Efficient Synthetic Routes

The synthesis of azetidines, including 3-(3,5-Dichlorophenyl)azetidine, presents a significant challenge due to the inherent ring strain of the four-membered system. beilstein-journals.org Future research will undoubtedly focus on developing more efficient, stereoselective, and scalable synthetic routes.

One promising avenue is the continued exploration of strain-release synthesis , which utilizes highly strained precursors like azabicyclo[1.1.0]butanes. beilstein-journals.orgrsc.org The reaction of these precursors with appropriate reagents can lead to the formation of functionalized azetidines. Another key area is the refinement of cycloaddition reactions . The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between imines and alkenes, offers an atom-economical route to azetidines, though challenges remain in extending this to acyclic imines. beilstein-journals.orgrsc.org Similarly, [3+1] cycloadditions of azomethine ylides with isocyanides and [3+1] ring expansions of methylene (B1212753) aziridines are emerging as powerful strategies for constructing highly substituted azetidine (B1206935) rings. acs.orgrsc.org

The reduction of β-lactams (azetidin-2-ones) is a well-established method for accessing azetidines. acs.orgcalstate.edu However, the development of milder and more chemoselective reducing agents is crucial to avoid unwanted ring-opening, especially with electron-rich substituents on the azetidine nucleus. acs.org

Modern catalytic methods are also poised to play a pivotal role. Palladium-catalyzed intramolecular C(sp³)–H amination has been shown to be an efficient method for synthesizing functionalized azetidines. beilstein-journals.orgresearchgate.net Further development of catalysts and optimization of reaction conditions could enhance the scope and efficiency of this approach for the synthesis of this compound. Additionally, methods like the iodocyclization of homoallyl amines and gold-catalyzed intermolecular oxidation of alkynes present alternative pathways that warrant further investigation. acs.orgnih.gov

A significant challenge in the synthesis of this compound will be achieving high stereoselectivity . Many of the aforementioned methods can generate stereoisomers, and the development of enantioselective variants is a critical goal for applications in medicinal chemistry. The presence of the 3,5-dichlorophenyl group may also influence the reactivity and selectivity of these reactions, necessitating careful optimization of reaction conditions.

Synthetic Strategy Description Potential Advantages Key Challenges Relevant Citations
Strain-Release Synthesis Utilizes highly strained precursors like azabicyclo[1.1.0]butanes.Access to functionalized azetidines.Availability of precursors, control of reactivity. beilstein-journals.orgrsc.orgnih.gov
[2+2] Cycloaddition Aza-Paternò-Büchi reaction between imines and alkenes.Atom-economical.Limited success with acyclic imines, stereocontrol. beilstein-journals.orgrsc.org
Reduction of β-Lactams Conversion of azetidin-2-ones to azetidines.Readily available starting materials.Chemoselectivity, potential for ring-opening. acs.orgcalstate.edu
Pd-Catalyzed C-H Amination Intramolecular cyclization via C-H activation.High efficiency and functional group tolerance.Catalyst cost, optimization for specific substrates. beilstein-journals.orgresearchgate.net
[3+1] Ring Expansion Reaction of methylene aziridines with carbenes.Access to highly substituted azetidines.Stereocontrol, availability of starting materials. rsc.org

Advanced Spectroscopic and Structural Characterization Techniques

The precise characterization of this compound and its derivatives is paramount for understanding their structure-activity relationships. Future research will rely on a combination of advanced spectroscopic and structural analysis techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, and its application to azetidines is crucial. magtech.com.cn One-dimensional ¹H and ¹³C NMR are fundamental for initial characterization. beilstein-journals.orgrsc.org However, due to the conformational rigidity and potential for complex spin systems within the four-membered ring, advanced two-dimensional NMR techniques are indispensable. Experiments such as COSY (Correlation Spectroscopy) , HMBC (Heteronuclear Multiple Bond Correlation) , and NOESY (Nuclear Overhauser Effect Spectroscopy) are essential for unambiguously assigning proton and carbon signals and determining the relative stereochemistry of substituents. acs.orgnih.gov ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom within the strained ring. acs.org A key challenge will be the detailed conformational analysis of the azetidine ring, which can exist in a puckered conformation. rsc.orgnih.gov Variable temperature NMR studies can be employed to investigate the dynamics of ring inversion.

Mass spectrometry (MS) is another critical tool for the characterization of azetidine derivatives. beilstein-journals.org High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of newly synthesized compounds. acs.org Tandem mass spectrometry (MS/MS) can provide valuable structural information through the analysis of fragmentation patterns.

For unambiguous determination of the three-dimensional structure, including absolute stereochemistry, single-crystal X-ray diffraction is the gold standard. rsc.org Obtaining suitable crystals for X-ray analysis can be a significant challenge, but the structural information it provides is invaluable for understanding the precise geometry of the molecule, including bond lengths, bond angles, and the conformation of the azetidine ring.

Technique Information Gained Specific Application to this compound Challenges Relevant Citations
¹H, ¹³C, ¹⁵N NMR Basic structural framework, electronic environment.Confirmation of the presence of the dichlorophenyl and azetidine moieties.Signal overlap, complex coupling patterns. beilstein-journals.orgrsc.orgacs.org
2D NMR (COSY, HMBC, NOESY) Connectivity, stereochemistry, conformation.Elucidation of the substitution pattern and relative stereochemistry.Resolution of complex spectra. acs.orgnih.gov
Mass Spectrometry (HRMS, MS/MS) Molecular weight, elemental composition, fragmentation.Confirmation of molecular formula and structural fragments.Interpretation of fragmentation pathways. beilstein-journals.orgacs.org
X-ray Crystallography Absolute 3D structure, bond parameters, crystal packing.Definitive determination of stereochemistry and ring conformation.Growing suitable single crystals. rsc.org

Integration of Computational Design in Azetidine Research

Computational chemistry is becoming an increasingly integral part of modern chemical research, and its application to the study of this compound holds significant promise. Future research will leverage computational tools for a variety of purposes, from predicting reaction outcomes to designing novel derivatives with specific properties.

Quantum chemical calculations , particularly Density Functional Theory (DFT) , can be employed to investigate the mechanisms of synthetic reactions leading to azetidines. acs.orgnih.gov Such calculations can help to understand the regio- and stereoselectivity of reactions, rationalize experimental observations, and predict the feasibility of new synthetic routes. acs.org For instance, DFT can be used to model transition states and intermediates in cycloaddition or ring-closing reactions, providing insights that can guide the design of more efficient catalysts and reaction conditions.

Molecular modeling and in silico screening are powerful tools in drug discovery. For this compound, these methods can be used to predict its potential biological activity by docking it into the active sites of various protein targets. beilstein-journals.orgrsc.orgrsc.org This can help to prioritize synthetic efforts and guide the design of new derivatives with improved binding affinities and pharmacokinetic properties. Computational methods can also be used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which is crucial for the development of new drug candidates. rsc.org

Molecular dynamics (MD) simulations can provide insights into the conformational dynamics of this compound and its interactions with biological macromolecules or solvent molecules. researchgate.net Understanding the conformational preferences of the azetidine ring and the influence of the dichlorophenyl substituent is important for designing molecules with specific shapes and biological activities.

A significant challenge in this area is the accuracy of the computational models. The choice of theoretical methods and basis sets is critical for obtaining reliable results, and experimental validation is always necessary. acs.org

Computational Method Application in Azetidine Research Potential Insights for this compound Key Challenges Relevant Citations
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of reactivity and selectivity.Understanding the influence of the dichlorophenyl group on synthetic reactions.Accuracy of calculations, computational cost. acs.orgnih.gov
Molecular Docking Prediction of binding modes and affinities to biological targets.Identifying potential protein targets and designing new bioactive derivatives.Accuracy of scoring functions, protein flexibility. beilstein-journals.orgrsc.orgrsc.org
Molecular Dynamics (MD) Simulations Study of conformational dynamics and intermolecular interactions.Understanding the conformational behavior and interactions with biological systems.Force field accuracy, simulation time scales. researchgate.net
In Silico ADME Prediction Estimation of pharmacokinetic properties.Guiding the design of derivatives with favorable drug-like properties.Accuracy of predictive models. rsc.org

Expanding the Scope of Chemical Transformations for Azetidine Derivatives

Once the this compound core is synthesized, a key area of future research will be the development of a diverse range of chemical transformations to create a library of novel derivatives. The strained nature of the azetidine ring offers unique opportunities for chemical manipulation.

Ring-opening reactions of azetidines are a powerful way to generate functionalized acyclic amines. magtech.com.cn These reactions can be promoted by various nucleophiles and are often regioselective, depending on the substituents on the azetidine ring. magtech.com.cn For this compound, nucleophilic attack could potentially occur at either the C2 or C4 position, and controlling this regioselectivity will be a key challenge. The development of stereoselective ring-opening reactions is also a highly desirable goal. acs.org

Functionalization of the azetidine nitrogen is a straightforward way to introduce diversity. The secondary amine of the azetidine ring can be readily alkylated, acylated, or arylated to introduce a wide variety of substituents. These modifications can have a significant impact on the biological activity and physical properties of the molecule.

Cross-coupling reactions offer a powerful tool for the functionalization of the azetidine ring itself. For example, if a suitable leaving group is introduced at the C3 position, Suzuki, Sonogashira, or other cross-coupling reactions could be used to introduce new carbon-carbon or carbon-heteroatom bonds. acs.org Iron-catalyzed cross-couplings of 3-iodoazetidines with Grignard reagents have been reported and could be a promising strategy. rsc.org A palladium-catalyzed cross-coupling of 3-iodoazetidines with aryl boronic acids has also been developed, which could be adapted for the synthesis of 2,3-disubstituted azetidines. nih.gov

Late-stage functionalization of the dichlorophenyl ring provides another avenue for creating diversity. The chloro substituents can potentially be displaced or transformed using various catalytic methods, allowing for the introduction of a wide range of functional groups. This would enable the fine-tuning of the electronic and steric properties of the aryl substituent.

A significant challenge in all these transformations will be to control the regioselectivity and stereoselectivity of the reactions while maintaining the integrity of the strained azetidine ring.

Transformation Type Description Potential Products from this compound Key Challenges Relevant Citations
Ring-Opening Reactions Nucleophilic cleavage of the azetidine ring.Functionalized γ-amino alcohols, diamines, etc.Regio- and stereocontrol, avoiding over-reaction. acs.orgmagtech.com.cn
N-Functionalization Alkylation, acylation, or arylation of the azetidine nitrogen.N-substituted derivatives with diverse functional groups.Achieving high yields without ring-opening. nih.gov
Cross-Coupling Reactions Formation of C-C or C-heteroatom bonds on the azetidine ring.3-Aryl, 3-alkenyl, or 3-alkynyl azetidine derivatives.Introduction of a suitable leaving group, catalyst development. rsc.orgacs.orgnih.gov
Late-Stage Functionalization Modification of the dichlorophenyl ring.Derivatives with modified substitution patterns on the aryl group.Selectivity, functional group tolerance. nih.gov

Q & A

Basic: What are the key synthetic routes for 3-(3,5-Dichlorophenyl)azetidine, and how are reaction conditions optimized?

Synthesis typically involves multi-step processes, such as nucleophilic substitution or ring-closing reactions. For example, azetidine derivatives with aryl substituents are synthesized via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling. Key parameters include:

  • Temperature : Controlled heating (e.g., 60–100°C) to prevent side reactions .
  • Solvent selection : Polar aprotic solvents like DMF or THF enhance reaction efficiency .
  • Catalysts : Palladium complexes or copper iodide for coupling reactions .
    Yields are optimized by adjusting stoichiometry and reaction time, with purification via column chromatography .

Basic: How is the structure and purity of this compound confirmed?

Analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify ring geometry and substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm) .
  • IR spectroscopy : Peaks at ~1600 cm1^{-1} confirm C-Cl bonds .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ for C9_9H8_8Cl2_2N: ~218.0 m/z) .
    Purity is assessed via HPLC with UV detection (≥95%) .

Advanced: How does the azetidine ring’s strain influence reactivity in functionalization reactions?

The four-membered azetidine ring exhibits angle strain, increasing susceptibility to ring-opening or nucleophilic attack. For example:

  • Nucleophilic substitution : The ring reacts with electrophiles (e.g., acyl chlorides) at the nitrogen atom .
  • Ring expansion : Under acidic conditions, strain drives rearrangement to pyrrolidine derivatives .
    Steric effects from the 3,5-dichlorophenyl group may hinder reactivity at specific positions, requiring tailored catalysts .

Advanced: What in vitro assays evaluate the cytotoxicity of this compound derivatives?

  • MTT assay : Measures mitochondrial activity in cell lines (e.g., HepG2) to assess IC50_{50} values .
  • CYP3A4 inhibition : Liver microsome assays quantify metabolic stability, as seen in related thiazolidinediones .
  • Apoptosis markers : Flow cytometry detects caspase-3 activation in treated cells .

Advanced: How are metabolic pathways of this compound studied in preclinical models?

  • Radiolabeled tracing : 14^{14}C-labeled analogs track metabolite formation in rat hepatocytes .
  • LC-MS/MS : Identifies phase I metabolites (e.g., hydroxylated or dechlorinated products) .
  • Enzyme inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) evaluates metabolic dependency .

Advanced: How do substituent modifications on the phenyl ring affect bioactivity?

Comparative studies show:

  • Electron-withdrawing groups (e.g., Cl, CF3_3) enhance metabolic stability but may increase hepatotoxicity .
  • Steric bulk : Di-tert-butyl groups reduce target binding affinity compared to dichloro substituents .
  • Polarity : Hydroxyl or methoxy groups improve aqueous solubility but reduce membrane permeability .

Advanced: What methodologies assess organ-specific toxicity in vivo?

  • Histopathology : Liver and kidney sections from Fischer 344 rats post-dosing reveal necrosis or inflammation .
  • Biomarker panels : Serum ALT/AST levels indicate hepatotoxicity; BUN/creatinine reflect renal damage .
  • Dose-response studies : Time-dependent toxicity is modeled using NOAEL/LOAEL thresholds .

Advanced: How is computational modeling applied to predict target interactions?

  • Molecular docking : Simulates binding to enzymes (e.g., CYP3A4) using AutoDock Vina .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Regulatory: What guidelines govern environmental risk assessment?

  • Residue tolerances : U.S. EPA guidelines (40 CFR 180) set limits for dichlorophenyl derivatives in crops (e.g., 0.01 ppm in cereals) .
  • Ecotoxicity testing : Daphnia magna and algae assays determine LC50_{50}/EC50_{50} values for aquatic impact .

Advanced: What are the degradation pathways under environmental conditions?

  • Photolysis : UV exposure cleaves C-Cl bonds, forming 3,5-dichloroaniline derivatives .
  • Hydrolysis : Aqueous solutions at pH >8 promote ring-opening to secondary amines .
  • Microbial degradation : Soil studies identify Pseudomonas spp. capable of aryl dechlorination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.